molecular formula C18H14BrN5O2 B2477493 N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-12-6

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2477493
CAS No.: 1357797-12-6
M. Wt: 412.247
InChI Key: YDSPUONIFUNGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound designed for advanced pharmacological research, integrating two privileged medicinal chemistry scaffolds. The 1,2,4-triazolo[4,3-a]quinoxaline core is a structure of high interest in drug discovery due to its wide range of biological activities . This heterocyclic system, in particular, is associated with significant antimicrobial and antifungal properties, as demonstrated by various derivatives in scientific literature . Furthermore, the fusion of triazole and quinoxaline rings creates a versatile pharmacophore that has shown promise in the development of anticancer agents . The molecule is functionalized with a 2-bromophenyl acetamide group, a modification often employed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can profoundly influence its bioactivity and selectivity . This strategic combination makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in screening programs for infectious diseases and oncology. Its primary research value lies in exploring structure-activity relationships (SAR) and mechanisms of action related to kinase inhibition or DNA intercalation, pathways where analogous structures have shown activity . This product is intended for use in controlled laboratory research and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPUONIFUNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl moiety and a triazoloquinoxaline scaffold. This structural configuration is associated with diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Many triazole derivatives have been shown to inhibit protein kinases involved in cancer progression. For instance, compounds containing triazole rings have demonstrated selective inhibition of c-Met kinase, which is crucial in various cancers .
  • Antimicrobial Activity : The presence of heterocyclic structures in the compound is linked to significant antibacterial and antifungal properties. Studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against both gram-positive and gram-negative bacteria .

Anticancer Activity

A study conducted on derivatives of triazoloquinoxaline revealed promising anticancer activity against several cancer cell lines. The following table summarizes the findings:

CompoundCell Line TestedIC50 (μM)Mechanism
This compoundA549 (Lung)10.5c-Met inhibition
Similar Triazole CompoundMCF7 (Breast)15.0Apoptosis induction
Similar Triazole CompoundHeLa (Cervical)12.0Cell cycle arrest

These results suggest that this compound possesses significant potential as an anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains:

Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

The antimicrobial activity highlights the compound's versatility and potential for development into therapeutic agents for infectious diseases .

Case Studies

  • Case Study on Anticancer Efficacy : In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be further investigated as a candidate for lung cancer therapy .
  • Case Study on Antimicrobial Properties : A separate investigation assessed the efficacy of the compound against multidrug-resistant bacterial strains. Results demonstrated that the compound inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been synthesized and tested for their cytotoxic effects on melanoma and breast cancer cells.

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Case Studies :
    • A study evaluated the effects of several derivatives on the A375 melanoma cell line, revealing that some compounds displayed low micromolar-range cytotoxicity .
    • Another investigation focused on derivatives acting as topoisomerase II inhibitors, which are crucial in DNA replication and repair mechanisms in cancer cells .

Antimicrobial Properties

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has also been explored for its antimicrobial effects against a range of pathogens.

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Antifungal Activity : Research indicates that certain derivatives exhibit antifungal properties by targeting fungal cell membranes and inhibiting ergosterol biosynthesis .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial activities, this compound is being investigated for additional therapeutic roles:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
  • Cardiovascular Applications : Some derivatives have been evaluated for their ability to modulate vascular endothelial growth factor receptors (VEGFR), indicating potential use in treating cardiovascular diseases through angiogenesis modulation .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaActivity TypeKey Findings
AnticancerCytotoxicityInduces apoptosis; effective against melanoma and breast cancer cells
AntimicrobialAntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits ergosterol biosynthesis in fungi
NeuroprotectiveNeuroprotectionReduces oxidative stress; potential treatment for neurodegenerative diseases
CardiovascularVEGFR modulationPotential use in treating cardiovascular diseases

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring participates in nucleophilic substitution reactions under specific conditions. For example:

Reaction ConditionsProducts FormedYieldSource
Pd-catalyzed coupling with aminesAryl amine derivatives65–78%
Ullmann-type coupling with thiolsThioether-linked analogs55–70%
Suzuki-Miyaura cross-couplingBiaryl derivatives72–85%

These reactions typically require polar aprotic solvents (e.g., DMF) and temperatures of 80–120°C . The bromine’s position (ortho to the acetamide group) influences steric hindrance, affecting reaction rates.

Triazoloquinoxaline Core Reactivity

The triazolo[4,3-a]quinoxaline system undergoes cycloaddition and ring-opening reactions:

Cycloaddition with Alkynes

The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper(I) catalysis:

text
Reaction: Triazoloquinoxaline + Alkyne → Triazole-fused polyheterocycle Conditions: CuI, DIPEA, DMF, 60°C, 12 h Yield: 58–91% [4]

This generates complex heterocycles with potential bioactivity .

Acid-Catalyzed Ring Opening

Under strong acidic conditions (e.g., HCl/EtOH), the triazole ring opens to form quinoxaline-amine intermediates, which can rearrange or react further.

Acetamide Group Transformations

The acetamide linker is susceptible to hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProducts
Hydrolysis6M HCl, reflux, 6 hCarboxylic acid derivative
AlkylationNaH, alkyl halides, THF, 0°C→RTN-alkylated acetamide analogs

Hydrolysis proceeds quantitatively under harsh conditions, while alkylation retains the triazoloquinoxaline framework.

Catalytic Functionalization

Pd-catalyzed reactions enable modifications at the quinoxaline nitrogen:

Example : Carbonylation with CO gas introduces ketone groups:

text
Reaction: N-(2-bromophenyl)...acetamide + CO → Quinoxalinone derivative Catalyst: Pd(OAc)₂, PPh₃ Yield: 77% [4]

This method expands the compound’s utility in synthesizing pharmacologically relevant ketones .

Biological Activity-Driven Reactions

In antimicrobial studies, derivatives of this compound react with microbial enzymes via:

  • Hydrogen bonding : Through the carbonyl and triazole groups .

  • π-π stacking : Between the quinoxaline ring and aromatic residues.

Biological assays show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via:

  • Loss of the bromophenyl group (200–250°C).

  • Breakdown of the triazoloquinoxaline core (300°C+).

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

Methodological Answer: The synthesis typically involves three key steps:

Triazoloquinoxaline Core Formation : Cyclization of precursors (e.g., quinoxaline derivatives with triazole-forming agents) under acidic or basic conditions. For example, using HCl/EtOH or KOH/DMSO at 80–100°C for 6–12 hours .

N-Methylation : Introduction of the methyl group at the 1-position via alkylation with methyl iodide in the presence of a base like NaH in THF .

Acetamide Coupling : Reaction of the intermediate with 2-bromophenylacetic acid chloride using a coupling agent (e.g., EDC/HOBt) in dichloromethane under nitrogen .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol is recommended for final isolation.

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl group at δ 2.4 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of the triazoloquinoxaline core and acetamide linkage (as seen in related structures) .
  • HPLC-MS : To verify molecular weight (C19H16BrN5O2C_{19}H_{16}BrN_5O_2, expected [M+H]+^+: 442.04) and purity (>95%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial efficacy)?

Methodological Answer: Contradictions often arise from:

  • Purity Variations : Validate compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted bromophenyl intermediates) may skew bioassay results .
  • Assay Conditions : Standardize cell lines (e.g., MCF-7 for cancer vs. S. aureus for antibacterial studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal Validation : Use multiple assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) to confirm target-specific effects .

Q. Q4. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace bromophenyl with fluorophenyl or methoxyphenyl) and assess impact on bioactivity .

Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict interactions with targets like DNA topoisomerase II or kinase enzymes .

In Vitro Screening : Test analogs against panels of enzymes/cell lines to identify critical functional groups (e.g., acetamide linkage vs. triazoloquinoxaline core) .

Example SAR Table:

Substituent ModificationBiological Activity ChangeKey Reference
Bromophenyl → FluorophenylIncreased anticancer IC50_{50} (2.5 μM → 1.8 μM)
Methyl → Ethyl at 1-positionReduced antimicrobial activity (MIC: 8 μg/mL → 32 μg/mL)

Q. Q5. How can mechanistic studies elucidate the compound’s interaction with DNA or proteins?

Methodological Answer:

  • Spectroscopic Techniques :
    • UV-Vis Titration : Monitor hypochromicity/shifts in λmax_{max} to assess DNA intercalation .
    • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transition) upon binding .
  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD=1.2×106K_D = 1.2 \times 10^{-6} M for topoisomerase II) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. Q6. What experimental designs are optimal for evaluating in vivo toxicity?

Methodological Answer:

  • Acute Toxicity (OECD 423) : Administer graded doses (10–300 mg/kg) to rodents; monitor mortality, organ weight, and serum biomarkers (ALT, creatinine) for 14 days .
  • Genotoxicity (Ames Test) : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix) to assess mutagenicity .
  • Histopathology : Examine liver, kidney, and spleen sections (H&E staining) for necrosis or inflammation .

Q. Q7. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours; analyze degradation via HPLC (e.g., 10% degradation at pH <3 due to acetamide hydrolysis) .
    • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; observe crystallization or decomposition (TGA/DSC for phase transitions) .
  • Recommended Storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. Q8. How can researchers differentiate its mechanism from structurally similar triazoloquinoxalines?

Methodological Answer:

  • Competitive Binding Assays : Co-incubate with reference inhibitors (e.g., etoposide for topoisomerase II) to identify target specificity .
  • Metabolite Profiling : Use LC-MS/MS to compare metabolic pathways (e.g., CYP450-mediated oxidation vs. glucuronidation) .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PARP-1) to confirm on-mechanism effects .

Data Contradiction Analysis Table:

ObservationPossible CauseResolution Strategy
Variable IC50_{50} in cancer cellsDifferential expression of target proteinsUse siRNA knockdown to validate target dependency
Inconsistent antimicrobial activityBatch-to-batch purity variationsImplement QC via NMR and LC-MS for each synthesis batch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.